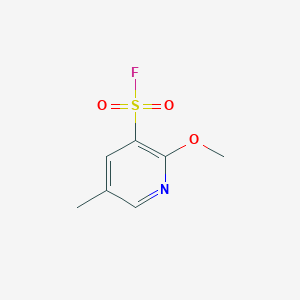

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

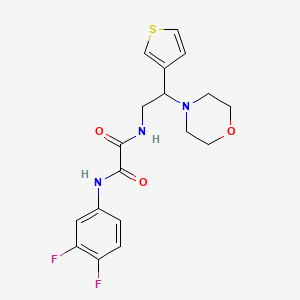

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is 1S/C7H8FNO3S/c1-5-3-6 (13 (8,10)11)7 (12-2)9-4-5/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is a powder at room temperature . It has a molecular weight of 205.21 .Applications De Recherche Scientifique

Pyridyne Formation

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride has been utilized in the formation of pyridynes, which are highly reactive intermediates in organic synthesis. For example, 2-chloro-4-methoxypyridine and 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine were used as precursors for 4-methoxy-2,3-pyridyne, demonstrating the use of fluoride-induced elimination in pyridyne preparation (Walters & Shay, 1995).

Transformation in Nucleoside Phosphonates

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride has been applied in the transformation of thymine derivatives to fluorine-containing pyrimidine acyclic nucleoside phosphonates. This highlights its use in the preparation of fluorine-based compounds, which are significant in medicinal chemistry (Pomeisl et al., 2005).

Development of New Sulfonyl Fluoride Reagents

This compound has been instrumental in the development of new sulfonyl fluoride reagents, such as (E)-2-methoxyethene-1-sulfonyl fluoride, for constructing enaminyl sulfonyl fluoride. This showcases its role in creating atom-economical and environmentally friendly reagents (Liu, Tang, & Qin, 2023).

Aliphatic Sulfonyl Fluorides Synthesis

The compound is involved in research focusing on the synthesis of aliphatic sulfonyl fluorides, a field gaining attention in chemical biology and molecular pharmacology. This research emphasizes the need for effective synthetic methods for expanding the toolkit of sulfonyl fluorides (Xu et al., 2019).

Synthesis of Sulfonyl Fluoride Substitutes

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride has been used in the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams. This demonstrates its application in coupling reactions to produce new sulfonyl fluoride scaffolds (Wang et al., 2018).

Other Relevant Applications

- Ene Reaction and Isomerization Studies : Used in ene reactions and (Z) to (E) isomerization studies involving aldehydes and sulfonyl fluorides (Dubbaka & Vogel, 2005).

- Radioisotope Synthesis : Involved in the synthesis of radioisotopes like F-18 16α-fluoroestradiol (Lim et al., 1996).

- Receptor Antagonist Studies : Utilized in the creation of chemically reactive derivatives acting as irreversible inhibitors of receptors (Baraldi et al., 2001).

- Fluorescence Studies : Analyzed for its fluorescence properties in relation to various hydroxypyridines, suggesting potential use in medical and biological imaging (Bridges, Davies, & Williams, 1966).

Safety and Hazards

This compound is labeled with the signal word “Danger” and is associated with the hazard statements H314, which refers to causing severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Propriétés

IUPAC Name |

2-methoxy-5-methylpyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSSIVVUNANCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoyl]morpholine-3-carbonitrile](/img/structure/B2442318.png)

![2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2442322.png)

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2442324.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2442326.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)

![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)